2,4,9-Trimethylallopsoralen is a complex organic compound characterized by its unique structure, which integrates elements of furan and benzopyran. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in both chemistry and medicinal research. The systematic name for this compound is 2,4,9-trimethyl-3H-furo[3,2-g]benzopyran-3-one, and its chemical formula is C₁₈H₁₈O₂.
2,4,9-Trimethylallopsoralen can be derived from natural sources such as certain plants or synthesized through various organic reactions. Its synthesis often involves multi-step processes that require specific precursors and reaction conditions to achieve the desired product yield and purity .
This compound belongs to the class of furocoumarins, which are known for their phototoxic properties and ability to form covalent bonds with DNA upon exposure to ultraviolet light. Such interactions can lead to biological effects that are being studied for therapeutic applications.
The synthesis of 2,4,9-Trimethylallopsoralen typically involves several key steps:
The synthesis process can be optimized for industrial production by utilizing continuous flow reactors that enhance efficiency and minimize costs. Reaction conditions are carefully controlled to maximize yield while ensuring the purity of the final product .
The molecular structure of 2,4,9-Trimethylallopsoralen features a furan ring fused with a benzopyran moiety. The specific substitution pattern at positions 2, 4, and 9 contributes to its unique chemical properties.
2,4,9-Trimethylallopsoralen can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions:
The mechanism of action for 2,4,9-Trimethylallopsoralen is primarily linked to its ability to interact with specific molecular targets within biological systems:
Research indicates that this compound may exhibit phototoxic effects when activated by ultraviolet light, leading to potential therapeutic applications in photochemotherapy .
Relevant data indicate that the compound's reactivity profile makes it suitable for various applications in organic synthesis and biological studies .
2,4,9-Trimethylallopsoralen has several important applications across different fields:
2,4,9-Trimethylallopsoralen (systematic IUPAC name: 2,4,9-trimethyl-7H-furo[3,2-g]chromen-7-one) is a synthetic furocoumarin derivative characterized by specific methyl substitutions at the 2-, 4-, and 9-positions of the angular allopsoralen scaffold. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol [4] [7]. The compound falls under the MeSH (Medical Subject Headings) category of furocoumarins and is taxonomically classified as:
It is structurally distinguished from linear psoralens (e.g., 8-methoxypsoralen) by its angular benzofuran configuration, where the furan ring is fused at the 5,6- rather than the 7,8-position of the coumarin nucleus. Key identifiers include:
Table 1: Nomenclature and Identifiers of 2,4,9-Trimethylallopsoralen
Classification Type | Identifier |
---|---|
IUPAC Name | 2,4,9-Trimethyl-7H-furo[3,2-g]chromen-7-one |
Molecular Formula | C₁₄H₁₂O₃ |
CAS RN | 3902-71-4 |
UNII Code | Y6UY8OV51T |
Canonical SMILES | CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C |
Psoralen derivatives have a millennia-long history of medicinal use, with ancient Egyptian and Ayurvedic texts (1550 BC) documenting plant extracts (e.g., Ammi majus, Psoralea corylifolia) for vitiligo treatment via solar irradiation [3]. Modern scientific isolation began in 1947, when Fahmy and Abu-Shady purified 8-methoxypsoralen (8-MOP) from Ammi majus seeds [3]. The first synthetic psoralen, 4,5',8-trimethylpsoralen (trioxsalen), was developed in 1964 to enhance phototherapeutic efficacy [3] [4]. This innovation marked a shift toward engineered derivatives, culminating in the targeted synthesis of angular trimethylallopsoralens in the early 21st century to mitigate phototoxicity associated with linear psoralens like 8-MOP [7].
The development of 2,4,9-trimethylallopsoralen emerged from structure-activity relationship (SAR) studies on 4,6,4′-trimethylangelicin (TMA), a compound investigated for cystic fibrosis therapy. To address TMA’s residual mutagenicity, chemists systematically modified methylation patterns, leading to 2,4,9-trimethylallopsoralen as a candidate with retained bioactivity and reduced side effects [7].
Furocoumarins are tricyclic compounds comprising a fused coumarin (benzopyrone) and furan ring. They exhibit two primary isomeric configurations:
Table 2: Structural Comparison of Key Furocoumarin Subclasses
Feature | Linear Furocoumarins | Angular Furocoumarins |
---|---|---|
Ring Fusion | 7,8 + 8,9 (e.g., Psoralen) | 5,6 + 6,7 (e.g., Angelicin) |
DNA Interaction | Diadducts + cross-links | Monoadducts only |
Phototoxicity | High | Moderate to low |
Example Derivatives | 8-MOP, Trioxsalen | TMA, 2,4,9-Trimethylallopsoralen |
2,4,9-Trimethylallopsoralen belongs to the angular subclass, specifically as a tri-methylated allopsoralen. Its methyl groups at C2, C4, and C9 enhance lipophilicity and steric hindrance, further limiting DNA intercalation depth and adduct formation compared to non-methylated angular analogs [5] [7]. This structural optimization aligns with efforts to retain therapeutic activity while minimizing photogenotoxicity.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3